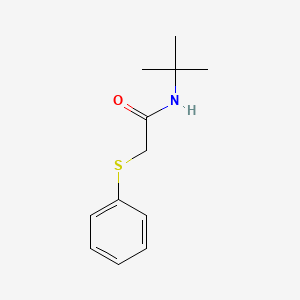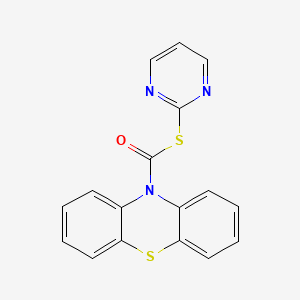
S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate, also known as PTZ-TRIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the phenothiazine family of compounds, which are widely used in the pharmaceutical industry as antipsychotic and antiemetic agents. However, PTZ-TRIM has unique properties that make it a promising candidate for further research and development.
Wirkmechanismus
S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate is believed to exert its pharmacological effects through a variety of mechanisms, including dopamine receptor antagonism, inhibition of prostaglandin synthesis, and inhibition of bacterial and fungal growth. These mechanisms have been studied in detail, with researchers using a variety of techniques such as radioligand binding assays and Western blot analysis to elucidate the precise mechanisms of action.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including a reduction in inflammation and oxidative stress, as well as an increase in antioxidant activity. Additionally, it has been shown to have a neuroprotective effect, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate is its relatively low cost and ease of synthesis, making it accessible to researchers with limited resources. Additionally, its broad spectrum of pharmacological effects makes it a versatile compound that can be used in a variety of research applications. However, one limitation of this compound is its potential toxicity, with studies showing that it can cause liver damage and other adverse effects at high doses. Therefore, caution should be exercised when using this compound in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate, including the development of new therapeutic agents based on its pharmacological properties. One area of research could focus on its use as an anti-inflammatory agent, with the potential to develop new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further research could investigate its potential as an antimicrobial agent, with the potential to develop new antibiotics and antifungal agents. Finally, research could also focus on the development of new neuroprotective agents based on this compound, with the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylpyrimidine with 10H-phenothiazine-10-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-mercaptopyrimidine with 10H-phenothiazine-10-carbonyl chloride in the presence of a base such as potassium carbonate. Both of these methods have been successfully used to synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
S-2-pyrimidinyl 10H-phenothiazine-10-carbothioate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as an antipsychotic agent, with studies showing that it has a similar mechanism of action to other phenothiazine compounds. Other studies have investigated its potential as an anti-inflammatory agent, with promising results in animal models. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
S-pyrimidin-2-yl phenothiazine-10-carbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-17(23-16-18-10-5-11-19-16)20-12-6-1-3-8-14(12)22-15-9-4-2-7-13(15)20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFZIGOMVWCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


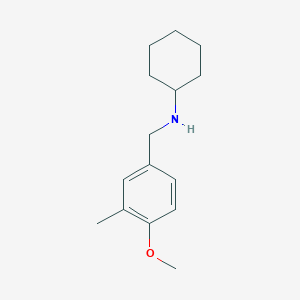
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)

![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)
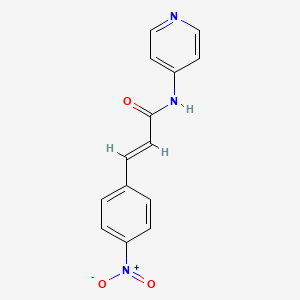
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
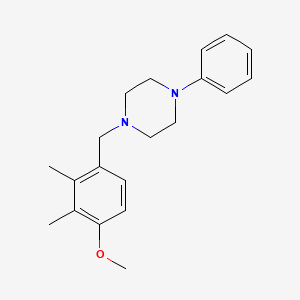

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)
